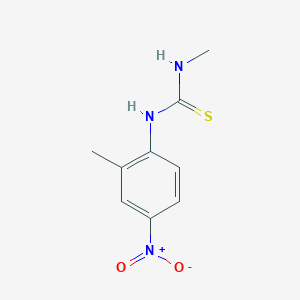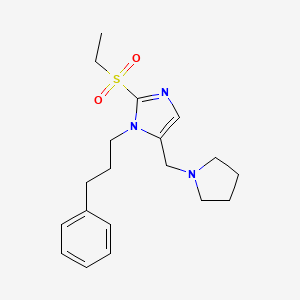
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family, which is known for its diverse range of biological and chemical properties. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is complex and not fully understood. However, studies have shown that the compound interacts with a number of key proteins and enzymes in cancer cells, leading to the induction of apoptosis. Specifically, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that the compound exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers looking to develop new treatments for the disease. Additionally, the compound's anti-inflammatory and antioxidant properties make it useful for a wide range of other research applications. However, there are also some limitations to the use of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea in lab experiments. For example, the compound is highly toxic and must be handled with care. Additionally, its complex mechanism of action makes it difficult to study and understand fully.
Future Directions
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea. One area of interest is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, researchers may continue to explore the compound's anti-inflammatory and antioxidant properties for potential use in the treatment of other diseases. Finally, there is also potential for the development of new synthetic methods for N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea, which could lead to improved yields and purity of the final product.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in the field of cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea exhibits potent anti-cancer activity against a wide range of cancer cell lines. This is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-6-12(13(8-10)19(20)21)18-16(24)17-11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMHCXHJOZMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethoxyphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114902.png)
![N-cyclohexyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4114907.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)


![isopropyl 3-({[(4-allyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4114958.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4114970.png)
![N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4114973.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4114975.png)
![N-(2,4-difluorophenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4114982.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4114983.png)